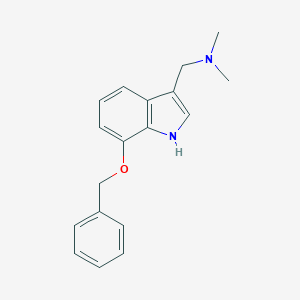

7-Benzyloxygramine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Benzyloxygramine can be synthesized from 7-Benzyloxyindole through a reaction involving formaldehyde and dimethylamine . The reaction typically requires controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods, scaled up for larger production volumes. This involves the use of appropriate reactors and purification techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Hydrogenolysis to 7-Hydroxyskatole

Catalytic hydrogenation removes the benzyl group, yielding 7-hydroxyskatole (C₉H₉NO) .

Reaction Scheme

Conditions

-

10% palladium-on-charcoal catalyst.

-

Solvent: Methanol/ethyl acetate (1:1).

Key Data

| Starting Material | Product | Yield | By-Products | Reference |

|---|---|---|---|---|

| This compound | 7-Hydroxyskatole | 31–44% | Dihydro derivatives |

Cyanide-Mediated Rearrangement

Reaction with sodium cyanide in ethanol-water produces 7-benzyloxyindole-3-acetamide, a precursor to tryptamine derivatives .

Reaction Scheme

Conditions

Key Data

| Starting Material | Product | Melting Point | Reference |

|---|---|---|---|

| This compound | 7-Benzyloxyindole-3-acetamide | 158°C |

Reduction to 7-Benzyloxytryptamine

Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to an amine, forming 7-benzyloxytryptamine .

Reaction Scheme

Conditions

Key Data

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 7-Benzyloxyindole-3-acetamide | 7-Benzyloxytryptamine | 85–90% |

Analytical Characterization

HPLC and GC Analysis

Spectroscopic Data

Applications De Recherche Scientifique

Stabilization of Protein-Protein Interactions

One of the significant applications of 7-benzyloxygramine is its ability to stabilize non-native protein-protein interactions (PPIs). Research has identified it as a new orthosteric stabilizer for the nucleocapsid protein of MERS-CoV. This stabilization occurs through hydrophobic interactions with both partners of the dimeric structure, which can lead to abnormal oligomerization of the N protein, making it a candidate for antiviral drug development.

Case Study: MERS-CoV N-NTD Stabilization

- Objective: To identify compounds that stabilize the N-terminal domain (NTD) of the MERS-CoV nucleocapsid protein.

- Methodology: Virtual screening based on hydrophobic complementarity led to the identification of this compound as a promising candidate.

- Findings: X-ray crystallography and small-angle X-ray scattering demonstrated that this compound effectively stabilizes N-NTD dimers, suggesting its potential use in antiviral therapies targeting coronavirus infections .

Antiviral Properties

The compound has shown promise in antiviral applications, specifically against coronaviruses. Its mechanism involves modulating PPIs critical for viral replication and assembly.

Antiviral Mechanism Overview

- Target: Nucleocapsid proteins of coronaviruses.

- Action: Stabilizes interactions that are essential for viral structure and function, potentially inhibiting viral replication.

- Implications: This stabilization could lead to the development of novel antiviral agents that disrupt the life cycle of viruses like SARS-CoV and MERS-CoV .

Potential in Cancer Therapy

Research has also explored the potential of this compound in cancer treatment. Its role in modulating microRNA expression and influencing cancer cell viability has been investigated.

Case Study: MicroRNA Modulation

- Objective: To evaluate the impact of small molecules on microRNA expression related to cancer.

- Methodology: A library of compounds was screened for their ability to upregulate tumor suppressor microRNAs.

- Findings: While specific results related to this compound were not detailed, similar compounds have shown efficacy in enhancing drug sensitivity and inhibiting metastasis through microRNA modulation .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 7-Benzyloxygramine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors involved in the metabolism of indole derivatives. These interactions can influence various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

7-Benzyloxyindole: A precursor in the synthesis of 7-Benzyloxygramine.

3-(Dimethylaminomethyl)indole: Shares a similar indole structure with a dimethylaminomethyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable as an analytical standard and in various research applications.

Activité Biologique

7-Benzyloxygramine is an organic compound derived from the alkaloid gramine, characterized by a benzyloxy group at the 7-position. This unique structural feature contributes to its distinct chemical properties and biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and safety profile.

The molecular formula of this compound is C₁₈H₂₃N₃O, with a molecular weight of approximately 280.36 g/mol. The benzyloxy group enhances the compound's ability to interact with biological systems, particularly through its role as a selective serotonin reuptake inhibitor (SRI) . This mechanism involves blocking the reuptake of serotonin in the synaptic cleft, leading to increased extracellular serotonin levels, akin to established SRIs used for treating depression and anxiety disorders.

Table 1: Comparison of Structural Features and Activities

| Compound | Structural Feature | Unique Activity |

|---|---|---|

| This compound | Benzyloxy at 7-position | Potential neuroprotective effects |

| 5-Benzyloxygramine | Benzyloxy at 5-position | Different pharmacological profile |

| Gramine | No benzyloxy group | Psychoactive properties |

| 5-Methoxygramine | Methoxy instead of benzyloxy | Varied reactivity |

The unique positioning of the benzyloxy group in this compound is crucial for its distinct chemical properties compared to other compounds with similar structures.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in various neurological and psychological disorders. Its SRI activity suggests possible uses in treating conditions such as:

- Depression

- Anxiety Disorders

- Neurodegenerative Diseases

However, clinical trials have been limited due to concerns regarding its safety profile. Reports indicate that while it shows promise as a therapeutic agent, adverse reactions have raised alarms about its long-term use.

Safety Profile and Concerns

Despite its potential benefits, safety concerns surrounding this compound include:

- Adverse Reactions : Reports suggest that users may experience irritative symptoms.

- Limited Clinical Trials : The lack of extensive human studies limits understanding of its long-term effects.

These issues underscore the necessity for further research to establish a comprehensive safety profile before widespread clinical application can be considered.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antiviral Activity : A study highlighted its role as an orthosteric stabilizer for protein-protein interactions (PPIs) within viral proteins, particularly against MERS-CoV. The compound demonstrated both antiviral properties and stabilization of nucleocapsid dimers through hydrophobic interactions .

- Neuroprotective Effects : Preliminary research suggests that this compound may exert neuroprotective effects by modulating serotonin levels, which could potentially aid in neurodegenerative disease management.

Propriétés

IUPAC Name |

N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-16(15)9-6-10-17(18)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZMCIRGERDWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293836 | |

| Record name | 7-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94067-27-3 | |

| Record name | 94067-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxygramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.